molecular formula C14H10F6N2OS B2580145 2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide CAS No. 338793-25-2

2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2580145
CAS No.: 338793-25-2
M. Wt: 368.3
InChI Key: JARAOXMFMQLZLB-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by:

  • Thiazole core: A five-membered heterocyclic ring with sulfur and nitrogen atoms at positions 1 and 2.
  • Substituents: 2-Methyl group: Enhances steric bulk and modulates electronic properties. 4-Trifluoromethyl group: A strong electron-withdrawing group (EWG) that improves metabolic stability and influences binding affinity .

The compound’s trifluoromethyl groups contribute to its high log P (predicted >3.5), favoring membrane permeability but requiring optimization for solubility .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2OS/c1-7-22-11(14(18,19)20)10(24-7)12(23)21-6-8-3-2-4-9(5-8)13(15,16)17/h2-5H,6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARAOXMFMQLZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C14H12F6N2OS
  • Molecular Weight : 358.32 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Numerous studies have indicated that compounds containing a thiazole moiety exhibit significant anticancer properties. For instance, research has demonstrated that thiazole derivatives can induce apoptosis in various cancer cell lines. The presence of trifluoromethyl groups is believed to enhance the potency of these compounds by increasing lipophilicity and improving interactions with biological targets.

Table 1: Summary of Biological Activities

CompoundActivityIC50 Value (µg/mL)Cell Line
This compoundAntitumor1.61 ± 1.92Jurkat
Compound X (similar structure)Antitumor1.98 ± 1.22A-431
Compound Y (related thiazole)Cytotoxic<10HT-29

Studies have shown that the compound exhibits an IC50 value comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and tumorigenesis .

Additionally, molecular dynamics simulations suggest that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, facilitating its binding affinity and subsequent biological activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of thiazole derivatives:

  • Trifluoromethyl Groups : These groups significantly increase the potency against cancer cell lines by enhancing metabolic stability and bioavailability.
  • Methyl Substituents : The presence of electron-donating methyl groups at specific positions on the phenyl ring has been shown to correlate with increased cytotoxicity .

Table 2: Structure-Activity Relationship Findings

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreased potency
Methyl substitution at position 4Enhanced cytotoxicity
Replacement of N,N-dimethyl with phenyl ringEssential for activity

Case Studies

A notable study investigated a series of thiazole carboxamide derivatives, including our compound of interest. The results indicated that modifications to the thiazole ring significantly affected anticancer activity across various cell lines, including Jurkat and HT-29 cells. The study concluded that compounds with a combination of trifluoromethyl and methyl substitutions demonstrated superior efficacy compared to their non-substituted counterparts .

Another relevant case involved the synthesis and evaluation of novel derivatives based on this scaffold, which revealed promising results in inhibiting tumor growth in xenograft models . These findings underscore the potential therapeutic applications of thiazole-based compounds in oncology.

Scientific Research Applications

Research indicates that compounds containing the thiazole ring, particularly those with trifluoromethyl substitutions, exhibit a range of biological activities. The specific compound has been studied for its potential as:

  • Anticancer Agent : Thiazole derivatives have shown promise in inhibiting various cancer cell lines. For instance, related compounds have been evaluated for their anticancer properties against human hepatocellular carcinoma (HepG2) and lung cancer (A-549) cell lines. These studies often employ molecular docking techniques to predict the binding affinity of the compound to key enzymes involved in cancer progression .
  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The compound's structural features suggest potential effectiveness against bacteria and fungi. Studies have demonstrated that related thiazole compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antimicrobial applications:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in treating neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown moderate inhibition rates comparable to established drugs .
  • Anti-inflammatory Properties : Related thiazole derivatives have also exhibited anti-inflammatory effects, making them candidates for further exploration in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action for compounds similar to 2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant growth inhibition in various cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study BAntimicrobial EfficacyShowed effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) indicating potent activity .
Study CEnzyme InhibitionIdentified as a non-covalent inhibitor of AChE with promising selectivity profiles compared to existing medications .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under both acidic and basic conditions:

Conditions Products Yield Source
6M HCl, reflux (4–6 hrs)2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid + 3-(trifluoromethyl)benzylamine85–92%
40% NaOH, 80°C (2 hrs)Sodium salt of the carboxylic acid + free amine78–84%

This reactivity aligns with analogous thiazole-5-carboxamide derivatives, where the electron-withdrawing trifluoromethyl groups enhance electrophilicity at the carbonyl carbon .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring participates in nucleophilic substitution reactions at specific positions:

Key Observations:

  • The 2-methyl group is resistant to substitution due to steric hindrance and poor leaving-group capacity .

  • The 4-trifluoromethyl group directs nucleophiles (e.g., methoxide, amines) to the adjacent C5 position, though reactivity is moderated by the electron-deficient nature of the thiazole .

Functionalization via Acyl Chloride Intermediates

The compound can be regenerated to its acyl chloride precursor for further derivatization:

Reaction Conditions Application Yield Source
Thionyl chloride (SOCl₂)Reflux in 1,2-dichloroethane (3–4 hrs)Synthesis of active intermediates for coupling90–95%

This intermediate reacts efficiently with amines, alcohols, and thiols to form esters, secondary amides, or thioesters .

Electrophilic Aromatic Substitution (EAS)

The 3-(trifluoromethyl)benzyl moiety undergoes limited EAS due to deactivation by the -CF₃ group:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 100°C, yielding predominantly meta-substituted products (≤45% yield) .

  • Halogenation : Bromination with Br₂/FeBr₃ proceeds sluggishly (<20% yield) .

Reduction Reactions

Selective reduction pathways include:

Reducing Agent Target Site Products Yield Source
LiAlH₄Carboxamide → amineN-[3-(trifluoromethyl)benzyl]-2-methylthiazole amine60–68%
H₂/Pd-CThiazole ringPartially saturated derivatives (minor)<15%

The carboxamide group shows higher reducibility than the aromatic thiazole ring .

Oxidation Reactions

Controlled oxidation targets the methyl and benzyl groups:

Oxidizing Agent Site Modified Products Yield Source
KMnO₄ (acidic)2-methyl → carboxylic acid2-Carboxy-4-(trifluoromethyl)thiazole derivative55–62%
O₃/Zn-H₂OBenzyl C-H bondsKetone or carboxylic acid derivatives40–50%

Biological Activity and Reactivity Correlations

While not a direct chemical reaction, the compound’s anticancer activity (IC₅₀ = 23.3 μM against A549 cells) correlates with its electrophilic thiazole core, which interacts with cellular thiols via Michael addition or hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Physicochemical/Biological Properties Reference
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide (CAS 339026-31-2) Lacks the N-[3-(trifluoromethyl)benzyl] group. - Lower lipophilicity (log P ~3.0).
- Intermediate in synthesis of more complex derivatives.
2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide - 2-Position: 3,4-Dimethoxyphenyl (electron-donating).
- N-Substituent: Phenyl instead of benzyl.
- Enhanced solubility due to methoxy groups.
- Reduced anticancer activity (IC50 >5 µg/mL in HepG-2 assays).
4-Methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (CAS 321432-99-9) - 2-Position: Pyridinyl (hydrogen-bond acceptor).
- N-Substituent: Rigid phenyl group.
- Improved aqueous solubility (pyridine’s basicity).
- Moderate cytotoxicity (IC50 ~3.5 µg/mL).
N-(4-Oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl)-3-phenyl-1H-indole-2-carboxamide - Thiazolidinone core (saturated thiazole).
- Indole-carboxamide substituent.
- Reduced metabolic stability (thiazolidinone oxidation).
- Antiproliferative activity against MCF-7 cells (IC50 = 2.8 µM).
Compound 7b (IC50 = 1.61 µg/mL) from - Hydrazone-thiadiazole hybrid.
- No trifluoromethyl groups.
- Superior anticancer activity (HepG-2).
- Mechanism: Tubulin polymerization inhibition.

Key Comparative Insights

Trifluoromethyl Impact: The dual trifluoromethyl groups in the target compound increase lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogues . However, excessive fluorination (e.g., trifluoromethoxy in ) may reduce solubility, necessitating formulation adjustments .

Biological Activity Trends :

  • Thiazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced cytotoxicity, but optimal activity requires balancing lipophilicity and solubility (e.g., pyridinyl in CAS 321432-99-9) .
  • Hybrid structures (e.g., thiadiazole-hydrazones in ) outperform simpler carboxamides in anticancer assays, suggesting synergistic pharmacophores .

Q & A

Basic: What synthetic strategies are optimal for preparing 2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide?

Answer:
The synthesis typically involves a multi-step approach:

Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid intermediates can be prepared via cyclization in acetonitrile under reflux (1–3 min) .

Carboxamide Functionalization : Activation of the carboxylic acid (e.g., using CDI or HATU) followed by coupling with 3-(trifluoromethyl)benzylamine.

Purification : HPLC (≥98% purity) is critical due to trifluoromethyl groups increasing hydrophobicity .
Key Considerations :

  • Trifluoromethyl groups require anhydrous conditions to avoid hydrolysis.
  • Cyclization efficiency depends on solvent polarity (e.g., DMF enhances yields compared to THF) .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR : Assign signals for the thiazole ring (e.g., C5 carboxamide at ~165 ppm) and benzyl substituents (aromatic protons at 7.2–7.8 ppm). Trifluoromethyl groups appear as singlets in 19F NMR .
  • HPLC-MS : Confirm molecular weight (expected [M+H]+ ~439 g/mol) and detect impurities (<2%) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiazole vs. oxazole isomers) .

Advanced: How do substituent modifications (e.g., trifluoromethyl position) influence biological activity in SAR studies?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity. Positioning on both the thiazole and benzyl moieties improves target binding (e.g., kinase inhibition) but may reduce solubility .
  • Methoxy vs. Methyl : Replacing methyl with methoxy on the thiazole increases polarity, altering pharmacokinetics (e.g., t1/2) but may reduce CNS penetration .
    Data Table :
Substituent ModificationBioactivity (IC50, nM)Solubility (µg/mL)
-CF3 on thiazole only12.3 ± 1.58.2
-CF3 on benzyl only45.7 ± 3.215.6
Dual -CF35.8 ± 0.93.1
Source: Comparative in vitro assays using kinase inhibition models

Advanced: How can contradictory data on in vitro vs. in vivo efficacy be resolved for this compound?

Answer:
Contradictions often arise from:

  • Metabolic Instability : In vivo oxidation of the benzyl group reduces bioavailability. Use deuterated analogs or prodrugs to mitigate this .
  • Protein Binding : High plasma protein binding (>95%) in vivo masks free drug concentration. Adjust dosing regimens or use albumin-free assay conditions .
    Methodological Approach :
  • Microsomal Stability Assays : Identify metabolic hotspots (e.g., CYP3A4-mediated degradation) .
  • Pharmacokinetic Modeling : Correlate in vitro IC50 with unbound plasma concentrations .

Advanced: What strategies optimize solubility and bioavailability without compromising target affinity?

Answer:

  • Co-crystallization : Use counterions (e.g., succinate) to improve aqueous solubility while maintaining crystallinity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the carboxamide .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance circulation time .
    Trade-offs :
  • Modifications reducing logP (e.g., -OH groups) may lower membrane permeability.

Advanced: How can computational methods predict off-target interactions for this compound?

Answer:

  • Molecular Docking : Screen against homology models of related targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize pockets with hydrophobic residues (compatible with -CF3 groups) .
  • Machine Learning : Train models on PubChem BioAssay data to predict CYP inhibition or hERG liability .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify transient interactions .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Exothermic Reactions : Trifluoromethyl group reactions often release HF; use corrosion-resistant reactors (e.g., Hastelloy) .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost efficiency .
  • Yield Optimization : Replace azide intermediates (explosive risk) with safer coupling agents like EDC .

Advanced: How does pH influence the compound’s stability and activity in biological assays?

Answer:

  • Acidic Conditions : Protonate the thiazole nitrogen, increasing solubility but risking ring opening .
  • Neutral/Basic pH : Deprotonation enhances membrane permeability but may precipitate in buffer systems (e.g., PBS).
    Data Contradiction Example :
    Antimicrobial activity at pH 5.5 (MIC = 2 µg/mL) vs. pH 7.4 (MIC = 8 µg/mL) due to ionization state .

Basic: What analytical techniques quantify trace impurities (e.g., genotoxic nitrosamines) in batches?

Answer:

  • LC-MS/MS : Detect nitrosamines at ppb levels using MRM transitions (e.g., m/z 74 → 42 for N-nitrosodimethylamine) .
  • Headspace GC-MS : Screen for volatile impurities (e.g., residual acetonitrile) .
    Regulatory Threshold : ≤1 ppm for ICH Q3A-classified impurities .

Advanced: What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and antimicrobial agent?

Answer:

  • Kinase Inhibition : Binds to ATP pockets via hydrogen bonding (carboxamide) and hydrophobic interactions (-CF3 groups) .
  • Antimicrobial Action : Disrupts bacterial membrane integrity via thiazole-mediated lipid interaction .
    Validation :
  • Knockout studies in S. aureus show reduced efficacy when mprF (membrane protease) is deleted .

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